1-(Pyridin-3-YL)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIOFEFBAKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619047 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345311-00-4 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 1 Pyridin 3 Yl Piperazin 2 One
Reactivity of the Piperazin-2-one (B30754) Moiety
The piperazin-2-one ring system is a core component that dictates much of the compound's chemical character. Its reactivity is primarily centered around the carbonyl group and the amide bond.
Carbonyl Group Interactions
The carbonyl group within the piperazin-2-one structure is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, allows for a variety of reactions. Studies on related piperazin-2-one derivatives have shown that this carbonyl group can participate in reactions with various nucleophiles. thieme-connect.com For instance, the presence of a carbonyl group can facilitate interactions with biological targets, a principle often exploited in medicinal chemistry. smolecule.com
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring introduces another layer of reactivity to the molecule, primarily through the nitrogen atom.
Nucleophilic Properties of Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic. pearson.com This nucleophilicity allows the pyridine nitrogen to participate in reactions with electrophiles. However, the aromatic nature of the pyridine ring means that the lone pair is somewhat delocalized, making it less basic and nucleophilic than the nitrogen atoms in the piperazine (B1678402) ring. pearson.com The reactivity of the pyridine nitrogen can be modulated by substituents on the ring. Electron-withdrawing groups can decrease its nucleophilicity, while electron-donating groups can enhance it. In the context of 1-(Pyridin-3-YL)piperazin-2-one, the piperazin-2-one substituent will have an electronic influence on the pyridine ring, thereby affecting the reactivity of the nitrogen atom. The nucleophilicity of the pyridine nitrogen is a key factor in the formation of various derivatives and analogs.
Transformation Pathways Leading to Analogs
The distinct reactive sites on both the piperazin-2-one and pyridine moieties allow for a variety of transformation pathways to generate analogs. These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery.
Several synthetic strategies can be employed to create derivatives of this compound. For instance, N-alkylation of the piperazine nitrogen is a common method to introduce various substituents. mdpi.com This can be achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination. mdpi.com
Furthermore, the pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of the substituents already present. For example, the synthesis of pyridylpiperazine hybrid derivatives has been achieved through the reaction of a substituted chloropyridine with piperazine. nih.gov
The development of cascade reactions provides an efficient route to piperazinone derivatives, allowing for the formation of multiple bonds in a single pot. thieme-connect.com Such methodologies are highly valuable for creating libraries of compounds for biological screening. The synthesis of various piperazin-2-one derivatives has been reported through different synthetic routes, highlighting the versatility of this scaffold in generating diverse chemical entities. thieme-connect.comresearchgate.netnih.gov
Below is a table summarizing some of the transformation pathways and the resulting analogs:
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-chloro-3-nitropyridine (B167233) and piperazine | N/A | Pyridinylpiperazine derivatives | nih.gov |
| Chloro allenylamide, primary amine, and aryl iodide | Metal promoter | Piperizinones | thieme-connect.com |
| N-substituted diamines | Trichloromethyl-containing alcohols | 1-substituted piperazinones | researchgate.net |
| α-tertiary piperazinone ester | Tris(4,4′-methoxydibenzylideneacetone)-dipalladium(0) and (S)-(CF3)3-t-BuPHOX ligand | α-tertiary allylated piperazinone | nih.gov |
This table showcases a few examples of the diverse synthetic approaches available for modifying the core structure of this compound, leading to a wide array of analogs with potentially different biological activities.
Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Piperazin 2 One Analogs
Conformational and Steric Influences on Biological Activity
For instance, the introduction of a methyl group at the 3-position of a piperazine (B1678402) ring in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs led to a significant decrease in both biochemical and whole-cell activities. nih.gov This suggests that the steric hindrance introduced by the methyl group in that specific position is detrimental to activity, likely by disrupting a key interaction with the target enzyme. nih.gov Furthermore, studies on 1-piperazino-3-arylindans have shown that potent in vivo antagonism at D1 and D2 dopamine (B1211576) receptors is observed only in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as methyl, dimethyl, or small spirocyclic groups. nih.gov This highlights the sensitivity of the receptor to the steric bulk in this region of the molecule. nih.gov
Impact of Substituent Modifications on Pharmacological Profiles
Pyridine (B92270) Ring Substitutions and Activity Modulation
Modifications to the pyridine ring of 1-(pyridin-3-yl)piperazin-2-one analogs can have a profound effect on their pharmacological properties, including affinity, efficacy, and selectivity for various receptors. A comprehensive SAR study on compounds with substitutions at the 3-position of a tricyclic pyridine ring system demonstrated that chloro, bromo, and iodo analogs were equipotent, while the fluoro analog was significantly less active. acs.org In contrast, the introduction of polar groups such as amino, alkylamino, or hydroxyl at the same position resulted in decreased activity. acs.org
In a different series of 2'-pyridine ring substituted epibatidine (B1211577) analogs, various substituents led to a range of effects on affinity and efficacy at neuronal nicotinic receptors. nih.gov For example, a bromo substitution resulted in greater affinity for β2-containing receptors over β4-containing receptors, while a fluoro substitution led to even higher selectivity for β2-containing receptors. nih.gov An amino substitution also conferred selectivity for β2-containing receptors and resulted in greater efficacy at α3β4 receptors compared to α4β2 receptors. nih.gov These findings underscore the nuanced role of pyridine ring substituents in fine-tuning the pharmacological profile of a compound.
Table 1: Effect of Pyridine Ring Substitutions on Receptor Affinity
| Compound Series | Substituent | Effect on Activity/Affinity | Reference |
| Tricyclic Pyridine Analogs | Chloro, Bromo, Iodo | Equipotent | acs.org |
| Tricyclic Pyridine Analogs | Fluoro | Order of magnitude less active | acs.org |
| Tricyclic Pyridine Analogs | Amino, Alkylamino, Hydroxyl | Less active | acs.org |
| Epibatidine Analogs | Bromo | 4- to 55-fold greater affinity at β2 vs. β4 receptors | nih.gov |
| Epibatidine Analogs | Fluoro | 52- to 875-fold greater affinity at β2 vs. β4 receptors | nih.gov |
| Epibatidine Analogs | Amino | 10- to 115-fold greater affinity at β2 vs. β4 receptors | nih.gov |
Piperazine Ring Modifications and Their Effects
The piperazine ring is a common scaffold in medicinal chemistry, and its modification can significantly alter a compound's biological activity. In a study of 1-(5-isoquinolinesulfonyl)piperazine analogs, replacing the piperazine ring with a cyclobutyl or t-butyl group resulted in similar activity profiles, while ethylenediamine (B42938) analogs showed weak activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of the piperazine ring for whole-cell activity in this particular series. nih.gov
Furthermore, the introduction of a methyl group at the 3-position of the piperazine ring led to a profound loss of both biochemical and whole-cell activity. nih.gov In another study, substitution at the 2-position of the piperazine ring with small alkyl or spirocyclic groups was found to be crucial for potent D1 and D2 antagonism in a series of 1-piperazino-3-arylindans. nih.gov The introduction of various substituents on the piperazine ring of quercetin (B1663063) derivatives also led to compounds with improved inhibitory activity against prostate cancer cells. nih.gov
Linker Region Optimizations
The linker connecting the piperazine moiety to other parts of a molecule is a key area for optimization. In a series of piperazine derivatives targeting the histamine (B1213489) H3 receptor, extending the length of an alkyl linker decreased the affinity of tert-butyl analogs. nih.gov Specifically, as the linker length increased, the affinity for the H3 receptor decreased for a series of tert-butyl analogues. nih.gov In contrast, for another set of piperazine derivatives, the length of the alkylic linker did not have a clear influence on their affinity for the σ1 receptor. nih.gov
In the context of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro-diones, the length of the spacer between the amide fragment and the 4-arylpiperazine moiety was found to be crucial for their 5-HT1A and 5-HT2A receptor affinities. nih.gov Compounds with a methylene (B1212753) spacer exhibited low affinity, whereas their ethylene (B1197577) analogues were potent 5-HT1A ligands. nih.gov These results emphasize that the nature and length of the linker are critical determinants of pharmacological activity and must be carefully optimized for a desired biological target.
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a widely used strategy in drug design to enhance a compound's properties by substituting one functional group with another that has similar biological effects. nih.gov This approach can improve synthetic accessibility, potency, and pharmacokinetic profiles. nih.gov In the context of piperazine-containing compounds, bioisosteric replacement of the piperazine ring with a piperidine (B6355638) ring has been explored. For instance, in a series of histamine H3 and sigma-1 receptor antagonists, replacing the piperazine ring with piperidine did not significantly affect the affinity for the H3 receptor. nih.gov However, all derivatives with a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity for the σ1 receptor compared to those with a piperidine core. nih.govacs.org This suggests that while piperidine can be a suitable bioisostere for piperazine in some contexts, it can also lead to significant changes in selectivity for other targets. nih.govacs.org
In another example, the replacement of a piperazine group with a dipyrrolidine moiety was explored in the development of HIV-1 entry inhibitors. nih.gov While the resulting compound showed lower potency, it demonstrated specificity, making it a viable candidate for further optimization. nih.gov
Influence of Piperazine Ring Geometry on Target Affinity and Specificity
The geometry of the piperazine ring and its substitution pattern can have a significant impact on target affinity and specificity. The protonation state of the piperazine ring at physiological pH can also play a crucial role. For example, in a comparison of compounds containing a 4-(pyridin-4-yl)piperazin-1-yl core versus a piperidine core, the difference in inhibitory potency was attributed to changes in the protonation state. nih.govacs.org The piperazine-containing compound was predicted to exist in nearly equal amounts of monoprotonated and diprotonated forms, whereas the piperidine analog was almost exclusively in the monoprotonated form. nih.govacs.org
Furthermore, the piperidine ring was identified as the most influential structural element for activity at the σ1 receptor while maintaining affinity for the H3 receptor in a series of dual-acting ligands. nih.govacs.org This highlights how the fundamental geometry of the heterocyclic core can dictate both affinity and selectivity.
Pre Clinical Pharmacological Activity and Biological Targets of 1 Pyridin 3 Yl Piperazin 2 One and Derivatives
Modulation of Neurotransmitter Systems
Derivatives of 1-(pyridin-3-yl)piperazin-2-one have demonstrated significant interactions with multiple neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways. This polypharmacology is a key feature of this class of compounds.
Dopamine Receptor Agonism (D4, D2, D3)
The modulation of dopamine receptors, particularly the D2-like family (D2, D3, and D4), is a crucial mechanism for many antipsychotic and neurological drugs. nih.govnih.gov The arylpiperazine moiety is recognized as a valuable pharmacophore for designing ligands with high affinity and selectivity for the D3 receptor. nih.gov
Research into bicyclic 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines, which are structurally related to the pyridinylpiperazine class, has identified potent in vitro antagonists of the dopamine D2 receptor. drugbank.com One key compound from this series, 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-4H-benzo bohrium.comnih.govoxazin-(R)-2-methyl-3-one (SLV314), was selected for clinical development based on its potent D2 receptor antagonism combined with serotonin reuptake inhibition. drugbank.com
Furthermore, a series of novel 3,4-dihydroquinolin-2(1H)-one derivatives, designed as potential dopamine D2 receptor modulators, were synthesized and evaluated. nih.gov Among these, compound 5e showed the highest affinity for the D2 receptor in vitro. nih.gov While D3 receptor agonists like pramipexole (B1678040) and 7-OH-DPAT have shown antidepressant effects in rodent models, the primary activity reported for many pyridinylpiperazine derivatives at the D2 receptor has been antagonism. drugbank.comwikipedia.org
One study investigated the piperazine (B1678402) derivative 1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion (MC1), which was found to increase cortical dopamine levels. nih.gov However, this effect did not appear to be mediated by its activity at 5-HT1A or 5-HT2A receptors, suggesting a different or more complex mechanism of action on the dopaminergic system. nih.gov
Table 1: Dopamine Receptor Activity of Selected Pyridinylpiperazine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| SLV314 | Dopamine D2 Receptor | Potent Antagonist | drugbank.com |
| Compound 5e (3,4-dihydroquinolin-2(1H)-one derivative) | Dopamine D2 Receptor | High Affinity | nih.gov |
Serotonin Receptor Modulation (5-HT1A Agonism, 5-HT Reuptake Inhibition)
The serotonin system is another primary target for this class of compounds. A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit serotonin (5-HT) reuptake. nih.gov The in vitro results indicated that most of the synthesized compounds displayed potent 5-HT reuptake inhibition. nih.gov The most promising compound, A20 , was found to be stable in human liver microsomes and demonstrated antidepressant-like effects in vivo. nih.gov
In addition to reuptake inhibition, some derivatives exhibit direct receptor agonism. Two 1,2,4-substituted piperazine derivatives, MM5 and MC1, showed affinity for 5-HT1A receptors in vitro. nih.gov Specifically, 1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on (MM5 ) was characterized as a 5-HT1A agonist, as it decreased extracellular 5-HT levels in the rat prefrontal cortex, an effect that was blocked by the 5-HT1A antagonist WAY 100635. nih.gov
The dual action on both dopamine and serotonin pathways is a feature of some derivatives. The compound SLV314, noted for its D2 antagonism, was also found to be a highly active serotonin reuptake inhibitor. drugbank.com This bifunctional activity is attributed to the molecule's ability to adopt different conformations suitable for binding to either the dopamine D2 receptor or the serotonin transporter. drugbank.com
Table 2: Serotonin System Modulation by Selected Pyridinylpiperazine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| A20 | Serotonin Transporter (SERT) | Potent Reuptake Inhibition | nih.gov |
| MM5 | 5-HT1A Receptor | Agonist | nih.gov |
α2-Adrenergic Receptor Antagonism
A significant body of research has established that 1-(2-pyridinyl)piperazine derivatives are a class of potent and selective α2-adrenoceptor antagonists. nih.govebi.ac.ukcaltagmedsystems.co.uk These compounds act as antagonists to clonidine, a known α2-agonist, in various assays. nih.govebi.ac.uk Their activity has been confirmed through the displacement of [3H]clonidine from binding sites in calf cerebral cortex membranes. nih.govebi.ac.uk
One of the most potent compounds in this series is 1-(3-Fluoro-2-pyridinyl)piperazine . nih.govebi.ac.uk In binding assays, it was more potent than the reference α2-antagonists yohimbine (B192690) and rauwolscine (B89727) and showed a higher affinity for the α2 site compared to the α1 site. nih.govebi.ac.uk In vivo, this derivative was also more potent than the reference standards in reversing clonidine-induced mydriasis in rats. nih.govebi.ac.uk Another related compound, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, was found to be equipotent with the antidepressant mianserin (B1677119) at the α2-receptor but was approximately 70 times more selective. nih.gov
The metabolite of the anxiolytic drug buspirone, 1-(2-pyrimidinyl)piperazine (PmP), also exhibits antagonist properties at presynaptic α2-adrenoceptors on both noradrenergic and serotonergic nerve terminals in the rat brain. nih.gov
Table 3: α2-Adrenergic Receptor Antagonism by Pyridinylpiperazine Derivatives
| Compound | Potency/Selectivity Highlight | Reference |
|---|---|---|
| 1-(3-Fluoro-2-pyridinyl)piperazine | More potent than yohimbine and rauwolscine in [3H]clonidine displacement. | nih.govebi.ac.uk |
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | Equipotent with mianserin, but ~70x more selective for α2-receptor. | nih.gov |
Enzyme Inhibition Studies
Beyond neurotransmitter systems, pyridinylpiperazine derivatives have been investigated for their inhibitory effects on various enzymes, demonstrating their potential in treating infections and cancers.
Urease Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.orgnih.gov It is a crucial virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastric ulcers and cancer. frontiersin.orgresearchgate.net Consequently, urease inhibitors are of significant therapeutic interest.
Several studies have synthesized and evaluated derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) as urease inhibitors. bohrium.comfrontiersin.orgnih.gov In vitro assays against jack bean urease showed that many of these compounds have potent inhibitory activities, with IC50 values significantly lower than that of the standard inhibitor, thiourea (B124793). frontiersin.orgnih.gov
For example, compounds 5b and 7e from one series were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. bohrium.comfrontiersin.org In another study of pyridylpiperazine-based carbodithioates, compound 5j emerged as the most effective inhibitor with an IC50 value of 5.16 ± 2.68 μM, which is notably more potent than thiourea (IC50 = 23.00 ± 0.03 μM). nih.gov The inhibitory activity is influenced by the nature and position of substituents on the aryl rings of the derivatives. bohrium.comnih.gov
Table 4: Urease Inhibitory Activity of Selected 1-(3-nitropyridin-2-yl)piperazine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
|---|---|---|---|---|
| 5b | Jack Bean Urease | 2.0 ± 0.73 | 23.2 ± 11.0 | bohrium.comfrontiersin.org |
| 7e | Jack Bean Urease | 2.24 ± 1.63 | 23.2 ± 11.0 | bohrium.comfrontiersin.org |
| 5j | Jack Bean Urease | 5.16 ± 2.68 | 23.00 ± 0.03 | nih.gov |
| 7a | Jack Bean Urease | 11.69 ± 0.26 | 23.00 ± 0.03 | nih.gov |
| 7c | Jack Bean Urease | 10.80 ± 0.52 | 23.00 ± 0.03 | nih.gov |
Kinase Inhibition (e.g., IGF-1R, EGFR, eIF4A3, Cdc2-related kinase 12)
The inhibition of protein kinases is a cornerstone of modern cancer therapy. Derivatives of this compound have been developed as inhibitors of several key kinases involved in cell growth and survival.
Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R signaling pathway plays a critical role in tumor cell proliferation and survival. researchgate.netmdpi.com A series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one compounds were synthesized as IGF-1R kinase inhibitors. nih.gov These efforts aimed to improve upon an earlier compound, BMS-536924, by enhancing aqueous solubility while maintaining potent IGF-1R inhibition. nih.gov This led to the identification of BMS-577098 , which demonstrated oral in vivo efficacy in animal models. nih.gov The structural modification involved replacing a morpholine (B109124) group with a more polar piperazine and adjusting the basicity of the distal nitrogen atom. nih.gov
Epidermal Growth Factor Receptor (EGFR): A novel irreversible EGFR mutant kinase inhibitor, CHMFL-EGFR-202 , was discovered based on the pharmacophore of Ibrutinib. nih.gov This compound, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, potently inhibited primary EGFR mutants (L858R, del19) and the drug-resistant T790M mutant. nih.gov It displayed a favorable selectivity profile across a large panel of kinases and showed dose-dependent tumor suppression in xenograft mouse models. nih.gov
Eukaryotic Initiation Factor 4A3 (eIF4A3): eIF4A3 is an RNA helicase essential for several cellular processes, and its inhibition is being explored as a cancer therapy strategy. researchgate.net A novel series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives were designed as eIF4A3-selective inhibitors. researchgate.netnih.gov Compounds 1o and 1q maintained potent and subtype-selective eIF4A3 inhibitory potency (IC50 values of 0.1 µM and 0.14 µM, respectively) and showed antitumor efficacy in a xenograft mouse model. researchgate.net
Cdc2-related kinase 12 (CDK12): No specific preclinical data was identified in the reviewed literature regarding the inhibition of Cdc2-related kinase 12 by this compound derivatives.
Table 5: Kinase Inhibitory Activity of Selected Pyridinylpiperazine Derivatives
| Compound | Target Kinase | Activity/Potency | Reference |
|---|---|---|---|
| BMS-577098 | IGF-1R | Potent inhibitor with oral in vivo efficacy | nih.gov |
| CHMFL-EGFR-202 | EGFR (L858R, del19, T790M mutants) | Potent irreversible inhibitor | nih.gov |
| 1o | eIF4A3 | IC50 = 0.1 µM | researchgate.net |
Monoamine Oxidase (MAO) Inhibition
Derivatives of piperazine have been a subject of investigation for their potential to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. A study focusing on 1-(2-pyrimidin-2-yl)piperazine derivatives, which share a core piperazine structure with this compound, revealed selective inhibitory activity against MAO-A. nih.govnih.gov Specifically, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.govnih.govnih.gov
Among the synthesized compounds, two demonstrated notable and selective MAO-A inhibition. nih.govnih.gov These findings suggest that the piperazine scaffold can be a valuable template for the design of new MAO inhibitors. nih.govtocris.com The search for new, selective, and reversible MAO inhibitors is a significant area of drug development, particularly for neurodegenerative disorders. nih.govtocris.com
| Compound | MAO-A IC50 (µM) | Selectivity |
|---|---|---|
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | 23.10 nih.govnih.gov | Selective for MAO-A nih.govnih.gov |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | 24.14 nih.govnih.gov | Selective for MAO-A nih.govnih.gov |
Mycobacterium tuberculosis IMPDH Inhibition
Inosine-5′-monophosphate dehydrogenase (IMPDH) has been identified as a viable target for the development of new treatments for Mycobacterium tuberculosis. nih.govmdpi.com Research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which are structurally related to this compound, has demonstrated their potential as inhibitors of M. tuberculosis IMPDH. nih.gov A study focused on the synthesis and evaluation of these analogues established the importance of the piperazine and isoquinoline (B145761) rings for their inhibitory activity. nih.gov
One compound from this class, cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone, was identified as a promising anti-tubercular agent acting through the inhibition of IMPDH in M. tuberculosis. nih.gov Further structure-activity relationship (SAR) studies led to the identification of analogues with improved inhibitory concentrations (IC50) against M. tuberculosis IMPDH and activity against resistant mutants. nih.gov
| Compound | M. tuberculosis IMPDH IC50 | Notes |
|---|---|---|
| Cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1) | Not specified in provided text | Identified as a promising anti-tubercular agent targeting IMPDH. nih.gov |
| Compound 21 | Not specified in provided text | Showed activity against IMPDH in both wild-type M. tuberculosis and a resistant mutant. nih.gov |
| Compound 47 | Improved IC50 against MtbIMPDH | Maintained on-target whole-cell activity. nih.gov |
Receptor Modulation Beyond Neurotransmitters
The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a therapeutic target for cognitive and inflammatory disorders. A novel piperazine-containing molecule, 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973), has been identified as a positive allosteric modulator (PAM) of the α7 receptor. This compound potentiates the current induced by acetylcholine and slows the desensitization of the channel. At higher concentrations, B-973 can also function as an ago-PAM, directly activating the receptor in the absence of an agonist.
Another class of related compounds, 2-((pyridin-3-yloxy)methyl)piperazines, has also been developed as modulators of the α7 nAChR for the potential treatment of inflammatory conditions. Within this series, compounds were identified as potent and selective modulators, with some acting as agonists and others as silent agonists.
| Compound | Activity | EC50 / Potentiation |
|---|---|---|
| 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973) | Positive Allosteric Modulator (PAM) / Ago-PAM | EC50 of ~0.3 µM; 6-fold potentiation of peak current at 1 µM. |
| (R)-18 (an oxazolo[4,5-b]pyridine (B1248351) derivative) | Agonist | Potent and selective modulator. |
| (R)-47 (a 4-methoxyphenylurea (B72069) derivative) | Silent Agonist | Potent and selective modulator. |
The transient receptor potential vanilloid 4 (TRPV4) channel is a target for various diseases, and the discovery of its antagonists is an active area of research. nih.gov A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound or its direct derivatives on the TRPV4 receptor. However, the broader chemical class of piperazine derivatives has been explored for antagonism of other members of the TRP channel family, notably TRPV1. nih.govnih.gov For instance, novel phenylpiperazine derivatives have been designed as potent TRPV1 antagonists for the treatment of pain. nih.gov Similarly, piperazine urea derivatives have been identified as highly potent TRPV1 antagonists. nih.gov While these findings are on a different TRP channel, they highlight the potential of the piperazine scaffold in the design of TRP channel modulators.
Anti-infective and Antiparasitic Investigations
The search for new and effective drugs against Mycobacterium tuberculosis is a global health priority. Derivatives of this compound have been investigated for their antitubercular properties. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally related to the target compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra.
Several compounds in this series demonstrated significant antitubercular activity, with IC50 values in the low micromolar range. These compounds were also found to be non-toxic to human embryonic kidney cells, suggesting a favorable preliminary safety profile. The structure-activity relationship studies indicated that the substituent on the phenyl ring plays a role in the antitubercular potency.
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.46 | 3.73 |
| 6e | 1.35 - 2.18 | 40.32 |
| 6h | 1.35 - 2.18 | 3.73 - 4.00 |
| 6j | 1.35 - 2.18 | 3.73 - 4.00 |
| 6k | 1.35 - 2.18 | 3.73 - 4.00 |
| 7e | 1.35 - 2.18 | Not specified in provided text |
Activity Against Toxoplasma gondii
Antimicrobial Activity
The antimicrobial potential of piperazine and pyridine (B92270) derivatives is well-documented. Although specific data for this compound is not available, numerous studies on its analogs highlight a broad spectrum of activity. For example, newly synthesized disubstituted piperazines have shown potent antibacterial and antifungal properties. cancer.govnih.gov One study reported that certain piperazine derivatives were more effective than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria. cancer.govnih.gov
Similarly, various pyridine derivatives have demonstrated significant antimicrobial effects. nih.gov Research on pyridinium (B92312) salts has indicated that their mechanism of action may involve the disruption of cell membranes. nih.gov The antimicrobial activity often correlates with the nature of the substituents on the pyridine and piperazine rings, suggesting that modifications to the core structure of this compound could yield potent antimicrobial agents. Some piperazine compounds have shown effective inhibition against S. aureus and Methicillin-Resistant S. aureus. Current time information in IN.
Antiproliferative and Anticancer Efficacy (In Vitro)
The pyridine and piperazine scaffolds are integral to many anticancer agents. acs.org Consequently, derivatives of this compound have been investigated for their potential as antiproliferative and cytotoxic agents against various cancer cell lines.
Cytotoxicity in Cancer Cell Lines (e.g., HepG2, HeLa, MDA-MB-231, NCI-60 Panel)
While specific screening data for this compound in the National Cancer Institute's 60 human cancer cell line panel (NCI-60) is not publicly available, studies on its derivatives have shown significant cytotoxic effects against several cancer cell lines.
HepG2 (Hepatocellular Carcinoma): Novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against HepG2 cells. For instance, one of the most active compounds in a series, compound 9, exhibited an IC50 value of 0.18 µM against HepG2 cells, which was more potent than the standard drug staurosporine (B1682477) (IC50 = 6.76 µM).
HeLa (Cervical Cancer): Piperazine-substituted pyranopyridines have been evaluated for their antiproliferative activity against a panel of tumor cell lines, including HeLa cells. Several of these compounds displayed cytotoxic effects in the micromolar and submicromolar ranges. acs.org
MDA-MB-231 (Triple-Negative Breast Cancer): A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects. Some of these compounds showed moderate to good activity against the MDA-MB-231 cell line.
The following table summarizes the cytotoxic activity of some derivatives of this compound against various cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyridine and pyrazolyl pyridine conjugates (e.g., compound 9) | HepG2 | 0.18 | |
| Pyridine and pyrazolyl pyridine conjugates (e.g., compound 5) | HepG2 | 2.19 | |
| Pyridine and pyrazolyl pyridine conjugates (e.g., compound 10) | HepG2 | 3.47 | |
| Piperazine-substituted pyranopyridines | HeLa | Micromolar to submicromolar range | acs.org |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | MDA-MB-231 | Moderate to good activity |
Mechanism-based Antiproliferative Effects
The antiproliferative activity of piperazine and pyridine derivatives often stems from their ability to induce programmed cell death, or apoptosis. In the case of the cytotoxic pyridine and pyrazolyl pyridine conjugates, the mechanism of action in HepG2 cells was found to be the induction of apoptosis. One of the lead compounds from this series was shown to cause a significant increase in apoptotic cell death, with a total apoptotic cell population being 175 times higher than in the untreated control group.
Furthermore, studies on piperazine-substituted pyranopyridines have indicated that their cytotoxic mechanisms involve the induction of apoptosis, which is not mediated by the ERK1/2 pathway or oxidative stress. acs.org The ability of pan-KRAS inhibitors with a phenyl piperazine ring system to interact with key residues in the KRAS protein suggests that derivatives of this compound could also function by inhibiting critical signaling pathways in cancer cells.
Computational and Chemoinformatic Approaches in Research on 1 Pyridin 3 Yl Piperazin 2 One
The investigation of the therapeutic potential of novel chemical entities like 1-(Pyridin-3-YL)piperazin-2-one is increasingly driven by computational and chemoinformatic methodologies. These in silico techniques offer a rapid and cost-effective means to predict the compound's behavior and interactions at a molecular level, guiding further experimental research.
Pre Clinical Pharmacokinetic Investigations of 1 Pyridin 3 Yl Piperazin 2 One Analogs Animal Studies
Metabolic Stability Profiling (In Vitro)
The metabolic stability of a compound is a critical parameter that influences its half-life and oral bioavailability. In vitro assays using liver microsomes are standard methods for assessing the metabolic stability of new chemical entities.
In a study investigating a series of piperazin-1-ylpyridazines, which are structurally related to 1-(pyridin-3-yl)piperazin-2-one, the in vitro metabolic stability was evaluated using mouse and human liver microsomes (MLM/HLM). One of the parent compounds in this series demonstrated very rapid metabolism, with half-lives of approximately 2 and 3 minutes in MLM and HLM, respectively. nih.gov This high clearance was a significant hurdle for in vivo applications. Through structural modifications, including the strategic placement of fluorine atoms and modification of the piperazine (B1678402) moiety, a more than 50-fold improvement in metabolic stability was achieved for some analogs. nih.gov For instance, the half-life of a modified compound was extended to 113 minutes in MLM and 105 minutes in HLM. nih.gov
Another study on atypical dopamine (B1211576) transporter (DAT) inhibitors, which included piperazine-containing structures, also highlighted the importance of the chemical scaffold in metabolic stability. Replacement of a piperazine ring with a piperidine (B6355638) ring in some analogs resulted in improved metabolic stability in rat liver microsomes. nih.gov
These findings underscore the susceptibility of the piperazine and pyridinyl moieties to metabolism and the potential for structural modifications to enhance metabolic stability.
Table 1: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Analogs
| Compound | Modification | MLM Half-life (min) | HLM Half-life (min) |
| Parent Compound | - | ~2 | ~3 |
| Optimized Analog | Structural Modifications | 113 | 105 |
Data sourced from a study on piperazin-1-ylpyridazines, which are structural analogs. nih.gov
Oral Bioavailability Assessment in Animal Models (e.g., Mouse, Rat, Dog)
Oral bioavailability is a key pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation. It is influenced by factors such as solubility, permeability, and first-pass metabolism.
For a series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives, which share a similar core structure with this compound, oral bioavailability was assessed in mice. nih.gov Two promising compounds from this series, 1o and 1q , demonstrated improved physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov These compounds exhibited antitumor efficacy in vivo, suggesting adequate oral exposure. nih.gov
Plasma Clearance Determination
Plasma clearance is a measure of the body's efficiency in eliminating a drug from the systemic circulation. It is a critical parameter for determining dosing regimens.
In the investigation of piperazin-1-ylpyridazines, a parent compound was found to have rapid in vitro intrinsic clearance. nih.gov Structural modifications that improved metabolic stability also led to a significant reduction in clearance. nih.gov
For the (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives, promising pharmacokinetic profiles were reported for compounds 1o and 1q , which implies that they possess favorable clearance rates for in vivo applications. nih.gov
Gastrointestinal Permeability Prediction
Gastrointestinal permeability is a key factor influencing the oral absorption of a drug. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability. evotec.com
In a study of pan-KRAS inhibitors, a piperazine-containing analog was evaluated for its permeability using the Caco-2 assay. The results indicated a low Caco-2 efflux ratio, which is favorable for intestinal absorption. acs.org A bidirectional Caco-2 permeability assay can determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. An efflux ratio greater than two suggests that the compound is subject to active efflux. evotec.com
The Caco-2 permeability assay is considered more representative of in vivo human absorption than parallel artificial membrane permeability assays (PAMPA) because it accounts for both passive diffusion and active transport mechanisms. evotec.com
Blood-Brain Barrier Permeability Evaluation
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) is a high-throughput in vitro method used to predict the passive diffusion of a compound across the BBB. researchgate.net
In a study of a pyridyl-urea compound containing a piperazine moiety, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (5x) , the BBB-PAMPA assay was used to evaluate its CNS bioavailability. The results indicated a high potential for BBB penetration, suggesting its suitability for targeting the CNS. nih.gov
The PAMPA-BBB assay measures the permeability of a compound from a donor compartment, through a lipid membrane mimicking the BBB, to an acceptor compartment. researchgate.net This assay is a valuable tool in the early stages of drug discovery to screen for compounds with the potential to act on the CNS. nih.govnih.gov
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of 1-(Pyridin-3-YL)piperazin-2-one, providing detailed information about its atomic connectivity and functional groups.
Mass Spectrometry (MS, HRMS, ESI-TOF)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, can provide highly accurate mass measurements, confirming the molecular formula.
Predicted mass spectral data for this compound (C₉H₁₁N₃O) indicates a monoisotopic mass of 177.09021 Da. uni.lu In a typical ESI-MS experiment, the compound would be expected to be observed as its protonated molecule, [M+H]⁺, with a predicted m/z of 178.09749. uni.lu Further fragmentation in the mass spectrometer would yield characteristic product ions, providing structural information about the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 178.09749 |
| [M+Na]⁺ | 200.07943 |
| [M+K]⁺ | 216.05337 |
This data is based on computational predictions and awaits experimental verification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule. A strong absorption band corresponding to the C=O stretching vibration of the amide group in the piperazinone ring would be prominent, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine (B1678402) ring would likely appear as a band in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations of the piperazine and pyridine (B92270) rings, as well as the aromatic C-H stretching and bending vibrations of the pyridine ring, would also be present in the spectrum, providing a unique fingerprint for the compound.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification and quantitative analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be invaluable for the analysis of this compound in complex mixtures, such as reaction monitoring or biological samples. A suitable reversed-phase HPLC method could be developed to separate the compound from impurities, followed by detection using a mass spectrometer. The retention time of the compound would provide a characteristic identifier, while the mass spectrometer would confirm its identity and allow for sensitive quantification. While specific LC-MS methods for this compound have not been detailed in the available literature, standard method development protocols would be applicable.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This information would definitively confirm the connectivity of the atoms and reveal the packing of the molecules in the crystal lattice. To date, no public crystal structure data for this compound has been reported.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Powder X-ray Diffraction (XRD) Studies
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. This non-destructive method provides unique insights into the atomic and molecular structure of a compound, including its crystal packing and polymorphic form. The resulting diffraction pattern is a fingerprint of the crystalline solid, determined by the arrangement of atoms within the crystal lattice.
In the context of pharmaceutical sciences, PXRD is crucial for identifying the crystalline or amorphous nature of a substance, detecting different polymorphic forms (which can have different physicochemical properties, including solubility and stability), and ensuring the batch-to-batch consistency of a drug substance.
As of the latest literature review, specific Powder X-ray Diffraction data, such as 2-theta (2θ) diffraction angles, d-spacing, and relative intensities for this compound, has not been publicly reported. The absence of such data in the scientific literature means that the specific crystalline arrangement of this compound has not been detailed.
For illustrative purposes, the PXRD analysis of a crystalline compound typically yields a diffractogram with a series of peaks at specific 2θ angles. Each peak corresponds to a specific set of lattice planes, as described by Bragg's Law (nλ = 2d sinθ). The analysis of these peaks can reveal the unit cell dimensions of the crystal.
While direct data for this compound is unavailable, studies on related piperazine derivatives highlight the utility of this technique. For instance, crystallographic studies on other piperazine-containing compounds have successfully determined their crystal structures, revealing details about their molecular conformation and intermolecular interactions, such as hydrogen bonding. These studies often report detailed crystallographic data, including the crystal system, space group, and unit cell parameters.
Should PXRD studies be conducted on this compound, the resulting data would be invaluable for its solid-state characterization. Such an analysis would confirm its crystallinity and provide the necessary data to identify any potential polymorphs, which is a critical step in the development of any new chemical entity for therapeutic use.
Future Directions and Research Perspectives for 1 Pyridin 3 Yl Piperazin 2 One
Exploration of Novel Synthetic Pathways for Diversification
The ability to generate a wide array of derivatives from a core scaffold is paramount in drug discovery. For 1-(Pyridin-3-YL)piperazin-2-one, future research will likely focus on developing novel and efficient synthetic routes to enable extensive diversification. Traditional methods for creating N-arylpiperazines, such as the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes, provide a solid foundation. nih.gov However, innovation in synthetic methodology will be key.
For instance, one-pot reactions and multicomponent reactions (MCRs) offer streamlined approaches to complex molecules. The Groebke-Blackburn-Bienaymé reaction, a notable MCR, has been used to generate a variety of biologically active compounds. researchgate.net Adapting such strategies to the this compound core could rapidly generate libraries of novel analogues. Furthermore, exploring alternative starting materials and building blocks, such as substituted pyridines and piperazinones, will be crucial. mdpi.com Research into new catalytic systems and reaction conditions can also lead to improved yields, reduced reaction times, and greater functional group tolerance, all of which are critical for efficient library synthesis. nih.govmdpi.com
A summary of potential synthetic strategies is presented below:
| Synthetic Strategy | Description | Potential Advantages |
| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | High functional group tolerance and broad substrate scope. |
| Ullmann-Goldberg Reaction | Copper-catalyzed reaction between an amine and an aryl halide. | Cost-effective and suitable for large-scale synthesis. |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a nucleophile with an electron-deficient aromatic ring. | Can be highly efficient for specific substrates. |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials. | Rapid generation of molecular complexity and diversity. |
| Flow Chemistry | Continuous synthesis in a reactor. | Improved safety, scalability, and reaction control. |
Expansion of Chemical Space for Lead Generation
Expanding the chemical space around the this compound scaffold is essential for identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the core structure at various positions. The pyridine (B92270) ring, for example, can be substituted with a range of electron-donating and electron-withdrawing groups to modulate its electronic properties and potential interactions with biological targets. researchgate.net
The piperazinone ring also offers multiple points for modification. The nitrogen atom at the 4-position is a common site for introducing diverse substituents, which can significantly impact biological activity. nih.gov Furthermore, the carbonyl group of the piperazinone could be a target for bioisosteric replacement to alter the compound's physicochemical properties. The exploration of different ring sizes and conformations of the heterocyclic system could also lead to the discovery of novel scaffolds with unique biological profiles.
Unraveling Untapped Biological Targets and Mechanisms of Action
While derivatives of this compound have been investigated for their activity against certain targets, a vast landscape of biological space remains to be explored. High-throughput screening (HTS) of diversified compound libraries against a wide panel of receptors, enzymes, and ion channels can uncover novel biological activities. researchgate.net
For instance, piperazine-containing compounds have shown affinity for a variety of targets, including serotonin (B10506) reuptake transporters, sigma receptors, and kinase enzymes. nih.govnih.gov A systematic investigation into the activity of this compound derivatives against these and other target classes is warranted. Understanding the structure-activity relationships (SAR) for any identified hits will be crucial for optimizing their potency and selectivity. This involves correlating specific structural modifications with changes in biological activity to guide the design of more effective compounds. researchgate.net
Some potential biological targets for this compound derivatives include:
| Target Class | Examples | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | Serotonin receptors, Dopamine (B1211576) receptors | CNS disorders, Pain |
| Kinases | Tyrosine kinases, Serine/threonine kinases | Cancer, Inflammatory diseases |
| Ion Channels | Calcium channels, Sodium channels | Neurological disorders, Cardiovascular diseases |
| Transporters | Serotonin transporter (SERT) | Depression, Anxiety disorders |
| Enzymes | Acetylcholinesterase, Phosphodiesterases | Alzheimer's disease, COPD |
Integrated Computational and Experimental Approaches in Drug Discovery
The integration of computational and experimental methods is a powerful strategy to accelerate the drug discovery process. columbia.edumdpi.com For this compound, computational tools can be employed at various stages, from initial hit identification to lead optimization. Virtual screening of large compound databases can identify potential hits based on their predicted binding affinity to a specific target. nih.gov
Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes of these compounds and help to rationalize observed SAR. nih.govnih.gov These computational models can guide the design of new analogues with improved binding characteristics. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new compounds based on their physicochemical properties. researchgate.net These in silico predictions must then be validated through experimental testing to confirm their accuracy and guide further optimization efforts.
Development of Multi-Target Therapeutic Agents
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases. nih.gov The this compound scaffold, with its multiple points for modification, is well-suited for the design of multi-target agents. By strategically incorporating different pharmacophoric elements, it may be possible to develop compounds that modulate the activity of two or more distinct biological targets.
For example, a derivative could be designed to simultaneously inhibit a key enzyme and block a specific receptor involved in a disease pathway. This multi-pronged approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The development of such multi-target ligands requires a deep understanding of the SAR for each individual target and the ability to balance the activities at each target within a single molecule. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 1-(Pyridin-3-YL)piperazin-2-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Ventilation: Work in a fume hood to prevent inhalation of vapors or aerosols, as limited toxicity data suggest caution .
- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed hazardous waste services. Avoid release into drains .
- First Aid: For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, flush with water and remove contact lenses if present. Seek medical attention if irritation persists .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Coupling Reactions: Utilize carbodiimide-based coupling agents (e.g., HOBt, TBTU) with DMF as a solvent. For example, react 3-aminopyridine with piperazin-2-one derivatives in the presence of NEt₃ to facilitate amide bond formation .
- Optimization Tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (60–120 mesh silica) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography: For single-crystal X-ray diffraction, use SHELXL for refinement. Resolve ambiguities in hydrogen bonding or tautomerism via Hirshfeld surface analysis .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C). Control for solvent effects (e.g., DMSO ≤1% v/v) .
- Structural Analysis: Use X-ray crystallography to verify if tautomeric forms (e.g., keto-enol equilibrium) or stereochemical variations influence activity. Refine structures with SHELXPRO .
- Data Reproduibility: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies optimize the yield of this compound in multistep syntheses?
Methodological Answer:
-
Reaction Conditions:
Parameter Optimization Range Impact on Yield Temperature 0–25°C (prevents side reactions) ↑ Purity Solvent Anhydrous DMF vs. THF ↑ Coupling efficiency Catalyst TBTU (vs. EDC/HCl) ↑ Activation -
Workup: Quench reactions with ice-cold water to precipitate products. Use centrifugal partition chromatography for challenging separations .
Q. How can computational methods enhance the design of this compound-based ligands?
Methodological Answer:
- Docking Studies: Perform molecular docking (AutoDock Vina) against target receptors (e.g., serotonin 5-HT₁A). Prioritize poses with hydrogen bonds to pyridine N and piperazinone carbonyl .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess ligand-receptor stability under physiological conditions (310 K, 1 atm) .
Q. What analytical techniques resolve ambiguities in the tautomeric states of this compound?
Methodological Answer:
- Solid-State NMR: Compare ¹⁵N CP/MAS spectra with DFT-calculated chemical shifts for keto vs. enol forms .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) to confirm dominant tautomer .
- X-ray Powder Diffraction: Match experimental patterns with Mercury-calculated profiles from single-crystal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
